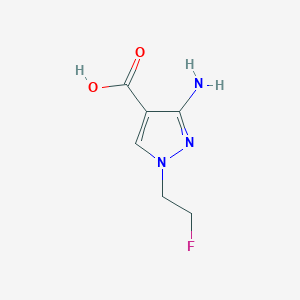
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a fluoroethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Amination: The amino group can be introduced through the reaction of the pyrazole derivative with ammonia or an amine under suitable conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: It is used in the development of agrochemicals such as herbicides and pesticides.
Materials Science: It is used in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with biological receptors, leading to various biological effects. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
- 3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H8FN3O2 |
|---|---|
Peso molecular |
173.15 g/mol |
Nombre IUPAC |
3-amino-1-(2-fluoroethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8FN3O2/c7-1-2-10-3-4(6(11)12)5(8)9-10/h3H,1-2H2,(H2,8,9)(H,11,12) |
Clave InChI |
OEFKIEKOPJASFH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1CCF)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea](/img/structure/B11738918.png)
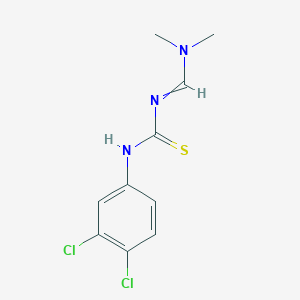
![[3-(dimethylamino)propyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11738932.png)
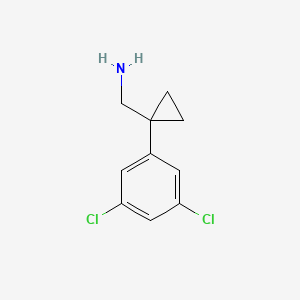
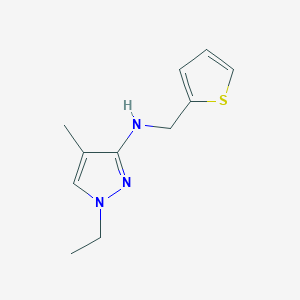
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1,3-dimethyl-1H-pyrazol-4-amine](/img/structure/B11738947.png)
![2-(4-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738954.png)
![ethyl[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11738956.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738962.png)
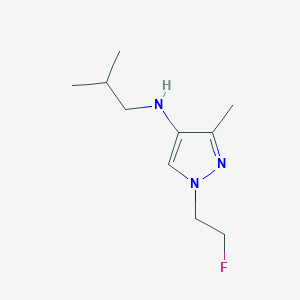
![2-(3-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11738979.png)
![N-[(4-ethoxyphenyl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11738984.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11738993.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739005.png)
